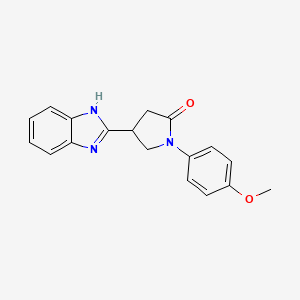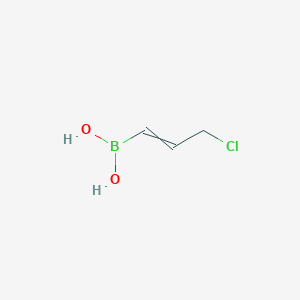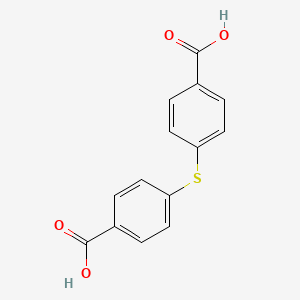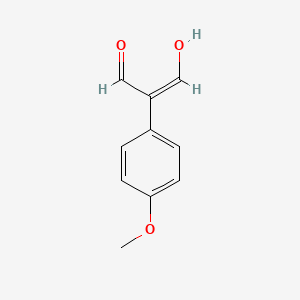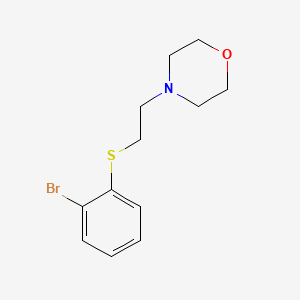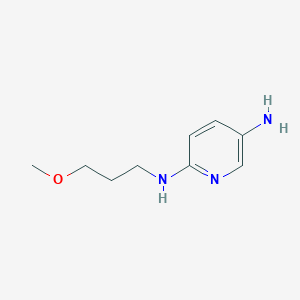
N2-(3-Methoxypropyl)pyridine-2,5-diamine
Overview
Description
“N2-(3-Methoxypropyl)pyridine-2,5-diamine” is a chemical compound with the molecular formula C9H15N3O . It is also known by its Japanese name, "N2-(3-メトキシプロピル)ピリジン-2,5-ジアミン" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a methoxypropyl group and two amine groups . The molecular weight of the compound is 181.23 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 181.23 . Unfortunately, the search results do not provide further information on its physical and chemical properties such as density, melting point, boiling point, etc.Scientific Research Applications
Organic Synthesis and Catalysis
N2-(3-Methoxypropyl)pyridine-2,5-diamine and related heterocyclic N-oxide derivatives are valuable in organic synthesis and catalysis. They serve as versatile synthetic intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their importance extends to the development of methodologies for creating compounds with anticancer, antibacterial, and anti-inflammatory activities. Research highlights the potential of these molecules in advancing organic synthesis, emphasizing their role in developing new synthetic routes and catalytic systems (Li et al., 2019).
Drug Development
In the realm of medicinal chemistry, this compound derivatives demonstrate significant potential. The structure and activity of related metal-centered coordination sites in pyrolyzed metal–nitrogen–carbon catalysts, for example, are crucial for electrochemical applications such as the reduction of O2 in fuel cells. This research indicates the broader applicability of this compound derivatives in developing new materials and drugs with enhanced efficacy and targeted actions (Li & Jaouen, 2018).
Pyridine Derivatives in Medicinal Applications
Pyridine derivatives, including this compound, hold medicinal importance due to their various biological activities. They are reported for their antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their high affinity for various ions and neutral species further enables their use as effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Properties
IUPAC Name |
2-N-(3-methoxypropyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBXZSCFJLQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


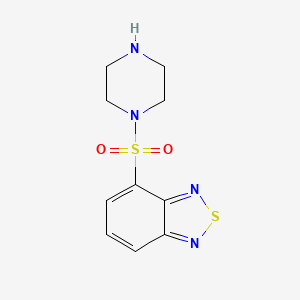
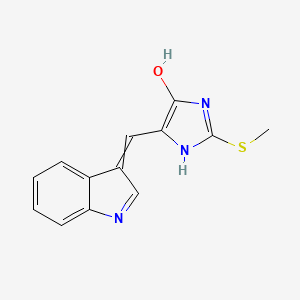
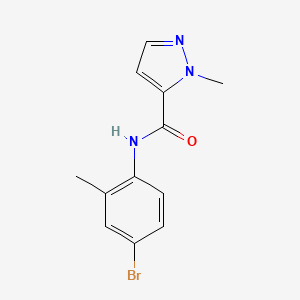
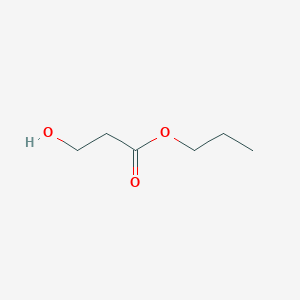

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)

